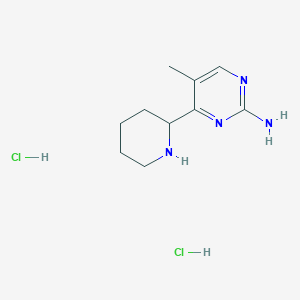

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-4-2-3-5-12-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIASEJXBBVWHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCCCN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamine Derivatives

A novel method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives in a methanolic medium, using sodium cyanoborohydride as the reducing agent. The reaction is typically conducted at room temperature in the presence of a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic conditions. Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |

| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) |

| Temperature | Room temperature (20–25 °C) |

| Additives | FeSO4·7H2O (to eliminate side reactions) |

| Reaction time | Several hours to overnight |

This method provides a high-yield route to pyridin-2-yl-methylamine derivatives, which are key intermediates for the target compound.

Nucleophilic Aromatic Substitution on Pyrimidine Core

The synthesis of pyrimidin-2-amine derivatives often involves nucleophilic substitution of halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) with amines. For example, reaction of 2,4-dichloropyrimidine with piperidine derivatives under controlled conditions yields substituted pyrimidin-2-amines.

| Parameter | Details |

|---|---|

| Starting material | 2,4-Dichloropyrimidine |

| Nucleophile | Piperidin-2-ylamine or derivatives |

| Catalyst/Promoter | Aluminum chloride (AlCl3) or bases |

| Solvent | Dichloromethane (DCM) or acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours |

This step is critical to introduce the piperidin-2-yl substituent at the 4-position of the pyrimidine ring.

Protection and Deprotection Strategies

In some synthetic routes, the piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. After the key substitutions and modifications, Boc groups are removed by treatment with hydrochloric acid in ethyl acetate to yield the dihydrochloride salt of the final compound.

Typical deprotection conditions:

| Parameter | Details |

|---|---|

| Reagent | HCl gas in ethanol or HCl solution in EtOAc |

| Temperature | Ambient to slightly elevated |

| Reaction time | 1–3 hours |

| Outcome | Formation of dihydrochloride salt |

This approach ensures the isolation of pure, stable dihydrochloride salt suitable for pharmaceutical use.

Transfer Hydrogenation for Piperidine Derivative Formation

An alternative method for preparing piperidine derivatives involves transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under mild conditions using palladium or platinum catalysts. This method yields 1-methylpiperidine-4-carboxylic acid, which can be further functionalized.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C or Pt catalyst |

| Hydrogen source | Formaldehyde and formic acid |

| Temperature | 90–95 °C |

| Pressure | Ambient pressure |

| Reaction time | Several hours |

This method avoids the use of gaseous hydrogen and cryogenic conditions, making it practical for scale-up.

Purification and Characterization

After synthesis, the compound is typically purified by:

- Extraction with organic solvents (e.g., dichloromethane, ethyl acetate).

- Chromatographic techniques such as silica gel column chromatography.

- Crystallization from appropriate solvents to obtain the dihydrochloride salt.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C).

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental analysis.

- Melting point determination.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The reductive amination method using sodium cyanoborohydride is favored for its mild conditions and ability to suppress side reactions by adding iron sulfate, which complexes cyanide ions.

- The use of tertiary amine bases like DABCO enhances reaction efficiency by maintaining a basic environment conducive to reductive amination.

- Protection of the piperidine nitrogen with Boc groups is essential to prevent undesired side reactions during multi-step synthesis.

- Transfer hydrogenation provides a safe and scalable alternative to traditional hydrogenation, eliminating the need for high-pressure hydrogen gas.

- Purification by silica gel chromatography and crystallization ensures high purity of the dihydrochloride salt, which is critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a catalyst in certain chemical reactions.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Drug Development: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Effects

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

- Structure : Pyridine core (vs. pyrimidine), chloro substituent (vs. methyl), piperidin-4-yl group (vs. piperidin-2-yl).

- Molecular Formula : Likely C₁₀H₁₅Cl₃N₄ (free base: C₁₀H₁₃ClN₄ + 2HCl).

- Key Differences: The pyridine ring may reduce hydrogen-bonding capacity compared to pyrimidine.

4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(2-methylpyridin-4-yl)pyrimidin-2-amine Dihydrochloride (Compound 59)

- Structure : Thiazole and cyclopropyl substituents, piperidin-4-yl group.

- Molecular Weight : 380 (free base, MH⁺).

- Key Differences :

N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride

- Structure : Lacks the 5-methyl group, piperidin-4-yl substituent.

- Piperidin-4-yl vs. piperidin-2-yl alters stereoelectronic properties .

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride

- Structure : Pyridinium quaternary center, propyl substituent.

- Applications : Used in veterinary antiprotozoal agents (e.g., Amprolmix-UK).

- Key Differences :

- Quaternary ammonium enhances water solubility but limits blood-brain barrier penetration .

Biologische Aktivität

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride, with the CAS number 1361112-93-7, is a pyrimidine derivative notable for its potential biological activities. This compound features a piperidine moiety, which enhances its pharmacological properties and makes it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H18Cl2N4 |

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | YIASEJXBBVWHRL-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves:

- Preparation of Starting Materials : 5-methylpyrimidine and piperidine.

- Formation of Intermediate : Reacting 5-methylpyrimidine with piperidine under controlled conditions.

- Final Product Formation : The intermediate is reacted with hydrochloric acid to yield the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses.

Pharmacological Studies

Recent studies have highlighted the compound's potential in drug development, especially in oncology and neurology:

-

Anticancer Activity :

- In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM, outperforming the positive control (5-Fluorouracil) which had IC50 values of 17.02 μM and 11.73 μM respectively .

- The compound induced apoptosis in cancer cells, evidenced by increased levels of caspase 9, suggesting a mitochondrial apoptosis pathway .

- Neuropharmacological Potential :

Toxicity Profile

In toxicity assessments, the compound demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Comparative Analysis

To understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.87–12.91 | Anticancer |

| 5-Fluorouracil | 17.02–11.73 | Anticancer |

| Donepezil | N/A | AChE Inhibitor |

Case Study: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of pyrimidine derivatives including this compound against breast cancer cell lines. The results indicated superior growth inhibition compared to traditional chemotherapeutics, warranting further investigation into its mechanism and therapeutic potential .

Case Study: Neuroprotective Effects

Research evaluating the neuroprotective effects of pyrimidine derivatives highlighted the ability of compounds like 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amines to cross the blood-brain barrier and inhibit cholinesterases effectively, suggesting their role in treating cognitive disorders .

Q & A

Q. What analytical methods are recommended for structural confirmation and purity assessment of 5-methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography for unambiguous assignment of stereochemistry. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to detect impurities ≤0.1% . For ionic characterization, conduct elemental analysis (C, H, N, Cl) to verify stoichiometry of the dihydrochloride salt .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

Use statistical design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst loading). For example, a central composite design (CCD) can identify interactions between variables like pH and reaction time. Couple this with kinetic studies to isolate rate-limiting steps. Ensure purification via recrystallization in ethanol/water mixtures, monitored by thin-layer chromatography (TLC) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

Determine solubility profiles in polar (e.g., DMSO, PBS) and nonpolar solvents using gravimetric analysis. Stability under varying pH (2–12) and temperatures (4°C–40°C) should be assessed via accelerated degradation studies, analyzed by HPLC. Note that dihydrochloride salts typically exhibit hygroscopicity; store desiccated at –20°C under argon .

Advanced Research Questions

Q. How can computational methods be integrated to predict reactivity or bioactivity of this compound?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can prioritize biological assays. Combine with molecular dynamics (MD) simulations to assess binding stability over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Validate assay conditions using orthogonal methods:

- In vitro : Compare enzyme inhibition (IC₅₀) via fluorescence-based and radiometric assays.

- In vivo : Use knockout models to confirm target specificity.

- Analyze batch-to-batch variability in compound purity via LC-MS and adjust statistical models (ANOVA) to account for confounding factors .

Q. How can reaction engineering principles improve scalability of this compound’s synthesis?

Design a continuous-flow reactor with real-time monitoring (e.g., inline FTIR) to optimize residence time and mixing efficiency. Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing solvent waste. Use computational fluid dynamics (CFD) to model heat/mass transfer in pilot-scale reactors .

Q. What advanced spectroscopic techniques elucidate degradation pathways under stressed conditions?

Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS to identify degradation products. Use solid-state NMR (ssNMR) to study crystal lattice changes during thermal decomposition. Pair with quantum mechanical calculations (e.g., Gaussian) to propose mechanistic pathways .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Validation : Cross-check DFT-optimized geometries with X-ray crystallography.

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) metrics.

- Iterative Refinement : Adjust force field parameters (e.g., AMBER) based on experimental data to improve predictive accuracy .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Standardization : Pre-treat cells with identical passage numbers and serum lots.

- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls.

- Data Reporting : Adhere to MIAME or FAIR guidelines for metadata documentation .

Q. How can researchers mitigate risks of off-target effects in mechanistic studies?

- Proteome-wide profiling : Use chemical proteomics (e.g., affinity purification-MS) to identify unintended interactions.

- CRISPR-Cas9 screening : Validate phenotype-genotype correlations in isogenic cell lines.

- Dose-response curves : Ensure EC₅₀ values align with physiological concentrations to avoid artifactual effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.